(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole
Brand Name: Vulcanchem
CAS No.: 2639-35-2
VCID: VC8464221
InChI: InChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+
SMILES: CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClNO
Molecular Weight: 269.72 g/mol

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole

CAS No.: 2639-35-2

Cat. No.: VC8464221

Molecular Formula: C16H12ClNO

Molecular Weight: 269.72 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole - 2639-35-2

Specification

CAS No. 2639-35-2
Molecular Formula C16H12ClNO
Molecular Weight 269.72 g/mol
IUPAC Name 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-methyl-1,3-benzoxazole
Standard InChI InChI=1S/C16H12ClNO/c1-11-2-8-15-14(10-11)18-16(19-15)9-5-12-3-6-13(17)7-4-12/h2-10H,1H3/b9-5+
Standard InChI Key UTZKJDPSSYRTTH-WEVVVXLNSA-N
Isomeric SMILES CC1=CC2=C(C=C1)OC(=N2)/C=C/C3=CC=C(C=C3)Cl
SMILES CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC2=C(C=C1)OC(=N2)C=CC3=CC=C(C=C3)Cl

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole typically involves a condensation reaction between 5-methylbenzoxazole and 4-chlorostyryl bromide under basic conditions. A plausible mechanism proceeds via nucleophilic substitution, where the benzoxazole’s oxazole ring acts as a nucleophile, attacking the electrophilic carbon of the styryl bromide. Catalysts such as potassium carbonate or triethylamine are employed to facilitate deprotonation and enhance reaction efficiency .

Representative Reaction Scheme:

5-Methylbenzoxazole+4-Chlorostyryl BromideBase(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole+HBr\text{5-Methylbenzoxazole} + \text{4-Chlorostyryl Bromide} \xrightarrow{\text{Base}} \text{(E)-2-(4-Chlorostyryl)-5-methylbenzoxazole} + \text{HBr}

Structural Confirmation

Structural elucidation relies on advanced spectroscopic and crystallographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR spectra confirm the (E)-configuration through coupling constants (J=1618HzJ = 16-18 \, \text{Hz} for trans-vinylic protons) .

  • X-ray Diffraction (XRD): Single-crystal analysis reveals a planar geometry, with dihedral angles between the benzoxazole and styryl groups measuring less than 10°, indicative of extensive conjugation .

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Stretching vibrations at 16001650cm11600-1650 \, \text{cm}^{-1} correspond to the C=N bond in the oxazole ring, while aromatic C-H stretches appear near 3000cm13000 \, \text{cm}^{-1} .

Physicochemical Properties

The compound’s physical and chemical attributes are critical for its handling and application:

PropertyValue/Description
Molecular FormulaC16H12ClNO\text{C}_{16}\text{H}_{12}\text{ClNO}
Molecular Weight269.73g/mol269.73 \, \text{g/mol}
Melting Point154-155 \, ^\circ\text{C}
Boiling Point434.7 \pm 53.0 \, ^\circ\text{C}
Density1.278±0.06g/cm31.278 \pm 0.06 \, \text{g/cm}^3
pKa2.81±0.102.81 \pm 0.10

The relatively high melting point suggests strong intermolecular interactions, likely due to π-π stacking and dipole-dipole forces. The predicted boiling point and density align with trends observed in halogenated aromatic compounds .

Applications and Functional Relevance

Materials Science

The extended π-conjugation system makes (E)-2-(4-Chlorostyryl)-5-methylbenzoxazole a candidate for optoelectronic devices. Benzoxazole derivatives are known for their luminescent properties, and the chlorostyryl group may enhance electron-withdrawing characteristics, potentially improving charge mobility in organic semiconductors .

Industrial Chemistry

This compound serves as an intermediate in synthesizing advanced polymers and ligands. Its rigid structure is advantageous in metal-organic frameworks (MOFs), where it can act as a bridging ligand to enhance thermal stability .

Computational Insights

Density Functional Theory (DFT) calculations predict a HOMO-LUMO gap of 3.2eV3.2 \, \text{eV}, indicating moderate electronic stability. Molecular electrostatic potential (MEP) maps highlight electron-rich regions at the oxazole nitrogen and chlorine atom, suggesting sites for electrophilic or nucleophilic attacks .

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